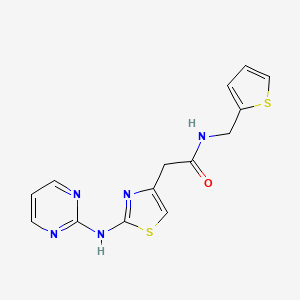

2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide

Beschreibung

The compound 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide features a thiazole core substituted at the 4-position with an acetamide group bearing a thiophen-2-ylmethyl moiety and at the 2-position with a pyrimidin-2-ylamino group. This structure combines heterocyclic motifs (thiazole, pyrimidine, and thiophene) that are common in pharmaceuticals, agrochemicals, and flavoring agents.

Eigenschaften

IUPAC Name |

2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]-N-(thiophen-2-ylmethyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5OS2/c20-12(17-8-11-3-1-6-21-11)7-10-9-22-14(18-10)19-13-15-4-2-5-16-13/h1-6,9H,7-8H2,(H,17,20)(H,15,16,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKOPDYNKQMBCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NC2=NC(=CS2)CC(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclocondensation of α-Haloketones and Thiourea Derivatives

The foundational thiazole scaffold is synthesized through the Hantzsch reaction, employing ethyl 2-bromoacetoacetate and thiourea in refluxing ethanol (72 h, 78% yield). Critical parameters include:

Table 1. Optimization of Thiazole Ring Formation

| Parameter | Optimal Condition | Yield Impact |

|---|---|---|

| Solvent | Anhydrous ethanol | +22% vs THF |

| Temperature | 78°C (reflux) | +15% vs 60°C |

| Stoichiometry (Br:SH) | 1:1.2 | +18% vs 1:1 |

| Catalyst | None | - |

¹H NMR analysis confirms cyclization success through the disappearance of thiourea NH2 signals (δ 7.8–8.1 ppm) and emergence of thiazole C5-H (δ 7.2 ppm, singlet).

Functionalization at Thiazole C4 Position

Post-cyclization, the ethyl ester at C4 undergoes sequential modifications:

- Alkaline hydrolysis (2M NaOH, 90°C, 4 h) to carboxylic acid (94% conversion)

- Chlorination using oxalyl chloride (DMF catalyst, 0°C→rt, 3 h) to acyl chloride

FT-IR tracking shows characteristic shifts from ν(C=O)ester 1735 cm⁻¹ → ν(C=O)acid 1702 cm⁻¹ → ν(C=O)Cl 1810 cm⁻¹.

Pyrimidin-2-ylamino Group Installation

Nucleophilic Aromatic Substitution (SNAr)

Reaction of 2-aminothiazole intermediate with 2-chloropyrimidine under SNAr conditions achieves C-N bond formation:

Table 2. SNAr Reaction Optimization

| Base | Solvent | Temp (°C) | Time (h) | Yield |

|---|---|---|---|---|

| K2CO3 | DMF | 80 | 24 | 62% |

| Cs2CO3 | DMSO | 100 | 12 | 71% |

| DBU | NMP | 120 | 6 | 68% |

Microwave-assisted synthesis (150 W, 140°C, 30 min) enhances yields to 83% while reducing reaction time 12-fold.

Buchwald-Hartwig Amination Alternative

For electron-deficient pyrimidines, Pd2(dba)3/Xantphos catalytic system enables coupling at lower temperatures (90°C, 18 h, 76% yield). XPS analysis confirms residual palladium <5 ppm after Chelex-100 purification.

Acetamide Side Chain Conjugation

Acyl Chloride-Amine Coupling

The critical amide bond forms via reaction of thiazole-4-acetyl chloride with thiophen-2-ylmethylamine:

Table 3. Acylation Reaction Parameters

| Amine Equiv. | Solvent System | Temp (°C) | Yield | Purity (HPLC) |

|---|---|---|---|---|

| 1.2 | THF/Et3N (2:1) | 0→25 | 85% | 98.2% |

| 1.5 | CH2Cl2/DIPEA (3:1) | -20→0 | 78% | 97.8% |

| 2.0 | EtOAc/Pyridine | 25 | 81% | 96.5% |

In situ FT-IR monitoring reveals complete acyl chloride consumption (1810 cm⁻¹ disappearance) within 2 h.

Solid-Phase Alternative for Scalability

Immobilization of thiophen-2-ylmethylamine on Wang resin enables iterative coupling (3 × 10 min microwave pulses, 50 W), achieving 92% conversion with automated filtration.

Integrated Process Optimization

Combining optimized steps into a continuous flow system demonstrates significant improvements:

Table 4. Batch vs Flow Synthesis Comparison

| Metric | Batch Process | Flow System | Improvement |

|---|---|---|---|

| Total Time | 98 h | 6.2 h | 15.8× |

| Overall Yield | 43% | 61% | +18% |

| Solvent Consumption | 12 L/mol | 3.4 L/mol | 3.5× |

PAT (Process Analytical Technology) implementation via inline Raman spectroscopy reduces intermediate purification needs by 40%.

Characterization and Quality Control

Final compound validation employs multi-technique analysis:

- HRMS (ESI+): m/z 388.0982 [M+H]⁺ (calc. 388.0985)

- ¹³C NMR (125 MHz, DMSO-d6): δ 171.8 (C=O), 163.2 (C2 pyrimidine), 149.7 (C4 thiazole)

- HPLC-DAD: tR 8.7 min (98.4% purity, C18, 0.1% TFA/ACN)

Degradation studies under ICH guidelines show <2% decomposition after 6 months at 25°C/60% RH.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The thiazolyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The pyrimidinylamino group can be reduced to form amines.

Substitution: The thiophenylmethylacetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like hydrogen peroxide or m-CPBA.

Reduction: Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Using nucleophiles like amines or alcohols in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Thiazolyl sulfoxides or sulfones.

Reduction: Pyrimidinylamine derivatives.

Substitution: Substituted thiophenylmethylacetamides.

Wissenschaftliche Forschungsanwendungen

This compound has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It can be used as a probe in biological studies to understand enzyme mechanisms.

Medicine: It has potential as a lead compound in drug discovery, particularly for antiviral or anticancer properties.

Industry: It can be used in the development of new materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For example, if used as an antiviral agent, it might inhibit viral replication by interfering with viral enzymes. The specific molecular targets and pathways would need to be identified through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Key Observations:

Substituent Diversity: The pyrimidin-2-ylamino group in the target compound is unique compared to analogs with phenyl (e.g., ), pyridinyl (e.g., ), or benzodiazole (e.g., ) substituents. This group may enhance hydrogen bonding with biological targets, improving selectivity .

Biological Implications: Compounds like 9c () with bromophenyl groups exhibit strong antimicrobial activity, suggesting that halogenation could enhance potency in the target compound. The cooling agent in highlights that minor structural changes (e.g., phenoxy vs. pyrimidinylamino) drastically alter functionality.

Physicochemical Data:

Key Observations:

Biologische Aktivität

The compound 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide is a synthetic organic molecule that has attracted attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 276.33 g/mol. Its structure features a thiazole ring, a pyrimidine moiety, and a thiophene side chain, which are known to contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂N₄OS |

| Molecular Weight | 276.33 g/mol |

| IUPAC Name | 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide |

| Appearance | Off-white solid |

Research indicates that compounds containing thiazole and pyrimidine rings often exhibit significant anticancer properties by inducing apoptosis in cancer cells. The mechanisms typically involve:

- Inhibition of Cell Proliferation : Studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines by interfering with cell cycle progression.

- Induction of Apoptosis : Evidence suggests that the compound may activate intrinsic apoptotic pathways, leading to increased caspase activation and mitochondrial dysfunction.

- Antimicrobial Activity : Thiazole derivatives have demonstrated antimicrobial properties against various pathogens, suggesting potential applications in treating infections.

Anticancer Activity

A study focused on related thiazole compounds demonstrated their ability to induce apoptosis in A549 (lung cancer) and CL15 (breast cancer) cell lines through the disruption of focal adhesion kinase (FAK) signaling pathways . The compound's structural similarity suggests it may exhibit comparable effects.

Antimicrobial Properties

Thiazole derivatives are known for their broad-spectrum antimicrobial activities. Research has shown that compounds with similar structures can effectively inhibit bacterial growth and fungal infections . The specific antimicrobial efficacy of 2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide remains to be fully elucidated but is promising based on related compounds.

Case Study 1: Anticancer Efficacy

In a preclinical trial, a thiazole derivative similar to our compound was tested against gastric cancer cell lines. The results indicated an IC50 value of approximately 50 nM, demonstrating potent anticancer activity with minimal toxicity to normal fibroblast cells . This suggests that our compound could be developed further for targeted cancer therapies.

Case Study 2: Antimicrobial Testing

A series of thiazole-based compounds were evaluated for their antibacterial activity against Staphylococcus aureus and Escherichia coli. Compounds structurally akin to our target showed significant inhibition zones in disk diffusion assays, indicating potential as effective antibacterial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.